molecular formula C18H16ClN3O3S B488519 2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline CAS No. 667898-81-9

2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline

Cat. No.: B488519
CAS No.: 667898-81-9
M. Wt: 389.9g/mol
InChI Key: ZWNMTGDJVLSHBG-UHFFFAOYSA-N
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Description

2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline is a complex organic compound with a unique structure that combines a quinoline core with a pyrazole ring and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the chloro and methyl groups through electrophilic substitution reactions. The pyrazole ring can be synthesized separately and then attached to the quinoline core via a coupling reaction. The furan moiety is introduced through a similar coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under certain conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the quinoline core.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone derivative, while substitution of the chloro group with an amine can yield an aminoquinoline derivative.

Scientific Research Applications

2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

  • 2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-11-5-6-12-9-13(18(19)20-14(12)8-11)16-10-15(17-4-3-7-25-17)21-22(16)26(2,23)24/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNMTGDJVLSHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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